3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
CAS No.: 664999-38-6
Cat. No.: VC21483124
Molecular Formula: C18H15ClF3N3OS
Molecular Weight: 413.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 664999-38-6 |
|---|---|
| Molecular Formula | C18H15ClF3N3OS |
| Molecular Weight | 413.8g/mol |
| IUPAC Name | 3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide |
| Standard InChI | InChI=1S/C18H15ClF3N3OS/c1-3-10-8(2)13(18(20,21)22)12-14(23)15(27-17(12)25-10)16(26)24-11-7-5-4-6-9(11)19/h4-7H,3,23H2,1-2H3,(H,24,26) |
| Standard InChI Key | XUMCBODCCUMWHU-UHFFFAOYSA-N |
| SMILES | CCC1=C(C(=C2C(=C(SC2=N1)C(=O)NC3=CC=CC=C3Cl)N)C(F)(F)F)C |
| Canonical SMILES | CCC1=C(C(=C2C(=C(SC2=N1)C(=O)NC3=CC=CC=C3Cl)N)C(F)(F)F)C |
Introduction
Structural Characteristics
Key Structural Features
The structural features of 3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can be compared with related compounds to understand its potential behavior:
Chemical Properties
| Property | Predicted Value | Basis for Prediction |
|---|---|---|
| Molecular Weight | Approximately 425-430 g/mol | Calculated from molecular formula |
| Appearance | Likely a crystalline solid | Common for similar compounds |
| Solubility | Limited water solubility; soluble in organic solvents | Based on lipophilic character |
| Melting Point | Expected range: 180-250°C | Comparable to related thieno[2,3-b]pyridines |
| Stability | Stable under normal conditions | Common for heterocyclic compounds |
| LogP | Approximately 4.0-5.0 | Based on lipophilic substituents |
Reactivity Patterns
The reactivity of 3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is largely determined by the functional groups present and the electronic properties of the thieno[2,3-b]pyridine core.
The 3-amino group in thieno[2,3-b]pyridines is known to participate in various reactions, including oxidation. Research on related compounds has demonstrated that 3-aminothieno[2,3-b]pyridine-2-carboxamides can undergo oxidative dimerization when treated with hypochlorite under specific conditions . This reactivity is significant and could potentially be exploited for chemical modifications of the target compound.
The trifluoromethyl group at position 4 introduces electronic effects that influence the reactivity of adjacent positions. This electron-withdrawing group typically decreases electron density in the pyridine ring, potentially affecting the nucleophilicity of the 3-amino group and the electrophilicity of various ring positions .
Synthesis Methods
General Synthetic Approaches
The synthesis of 3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide would likely follow established procedures for similar thieno[2,3-b]pyridine derivatives. Based on the available literature, a general synthetic approach for 3-aminothieno[2,3-b]pyridine-2-carboxamides involves the following key steps:
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Preparation of a suitable pyridine precursor with appropriate substituents at positions 4, 5, and 6
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Introduction of the thiophene ring through cyclization reactions
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Functionalization of the thiophene ring to incorporate the 3-amino group and the 2-carboxamide moiety
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Formation of the carboxamide linkage with 2-chlorophenyl
Specific Synthetic Protocol
A detailed synthetic protocol can be adapted from reported methods for similar compounds. For 3-aminothieno[2,3-b]pyridine-2-carboxamides, the following procedure has been documented:
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Reaction of a substituted 2-aminopyridine with carbon disulfide and dimethyl acetylenedicarboxylate to form a thieno[2,3-b]pyridine intermediate
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Conversion of one ester group to a carboxylic acid, followed by amide formation with the appropriate aniline (in this case, 2-chloroaniline)
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Introduction of the 3-amino group through nitration and subsequent reduction
Alternatively, based on published procedures, the synthesis could follow this approach:
N-aryl-2-chloroacetamide (derived from 2-chloroaniline) is reacted with an appropriately substituted 2-cyanopyridine in the presence of a base (such as KOH) to form the S-alkylation product, which subsequently undergoes cyclization to yield the desired 3-aminothieno[2,3-b]pyridine-2-carboxamide . This method has been reported to yield 3-aminothieno[2,3-b]pyridine-2-carboxamides in 67-84% yield .
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of 3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide would be influenced by its specific structural features:
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The 3-amino group is often essential for biological activity in this class of compounds, serving as a key pharmacophore element for target binding .
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The trifluoromethyl group at position 4 typically enhances metabolic stability and can improve blood-brain barrier penetration, potentially beneficial for neurological applications .
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The 2-chlorophenyl moiety may contribute to specific protein-ligand interactions, particularly with hydrophobic binding pockets.
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The ethyl and methyl substituents at positions 6 and 5 can influence the compound's three-dimensional structure and its fit within target binding sites.
Comparative Analysis with Related Compounds
Structural Comparison
Table 2: Structural Comparison of 3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide with Related Compounds
Property and Activity Comparison
The properties and activities of 3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can be compared with related compounds to predict its behavior:
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Physicochemical Properties: The target compound is expected to have intermediate lipophilicity compared to the compounds listed in Table 2, with the alkyl substituents contributing less to molecular weight than aromatic substituents but still enhancing lipophilicity.
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Bioavailability: The presence of the trifluoromethyl group, combined with the relatively smaller alkyl substituents, may result in favorable bioavailability compared to compounds with multiple aromatic substituents.
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Metabolic Stability: The trifluoromethyl group typically enhances metabolic stability by blocking potential sites of oxidative metabolism, a feature shared with the compound containing two trifluoromethyl groups .
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Target Selectivity: The unique combination of substituents in the target compound may confer selective binding to specific biological targets, potentially differentiating its activity profile from those of related compounds.
Research Findings and Future Perspectives
Current Research Status
While specific research on 3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is limited, studies on related thieno[2,3-b]pyridine derivatives provide valuable insights into the potential properties and activities of this compound.
Of particular interest is research on the oxidative dimerization of 3-aminothieno[2,3-b]pyridine-2-carboxamides using hypochlorite, which has been shown to proceed through different mechanistic pathways depending on the solvent used . This reactivity could be relevant for the target compound, potentially allowing for the development of novel synthetic methodologies and the creation of complex polyheterocyclic structures.
Another significant finding from the literature is the ability of 3-aminothieno[2,3-b]pyridine derivatives to form stereoselective products during oxidative transformations. For instance, certain oxidation reactions proceed in a highly stereoselective manner to give only one enantiomeric pair out of multiple possible configurations . This stereoselectivity could be exploited in the development of stereospecific synthetic routes for the target compound.
Future Research Directions
Future research on 3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide could focus on several promising areas:
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Comprehensive pharmacological profiling to determine its specific biological activities and mechanism of action
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Structure-based design of optimized derivatives with enhanced potency and selectivity
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Investigation of its potential as a scaffold for developing multi-target-directed ligands
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Exploration of novel synthetic methodologies, particularly those involving stereoselective transformations
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Development of crystallographic studies to determine its precise three-dimensional structure and conformational preferences
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Computational modeling to predict its interactions with potential biological targets
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